molecular formula C14H20ClNO3 B1397666 Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride CAS No. 1219972-65-2

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Cat. No.: B1397666
CAS No.: 1219972-65-2
M. Wt: 285.76 g/mol
InChI Key: PAHUNECYWOWFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is an organic compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.76 g/mol. This compound is known for its unique physicochemical properties, making it valuable in various scientific experiments. It is a derivative of 4-hydroxybenzoic acid and piperidine.

Preparation Methods

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is synthesized through a series of chemical reactions involving 4-hydroxybenzoic acid and piperidine. The synthetic route typically involves the esterification of 4-hydroxybenzoic acid with methanol, followed by the reaction with piperidine to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various pharmaceuticals, agricultural products, and dyes. In biology, it is utilized in studies involving enzyme inhibition and receptor binding. Additionally, it is used in industrial research for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride can be compared with other similar compounds, such as Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride . While both compounds share similar structural features, they may differ in their physicochemical properties and biological activities . The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct properties and applications.

Conclusion

This compound is a versatile compound with significant applications in scientific research Its unique properties and diverse reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

methyl 4-(piperidin-3-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-6-13(7-5-12)18-10-11-3-2-8-15-9-11;/h4-7,11,15H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHUNECYWOWFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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